(1S)-1-(2-ethoxyphenyl)ethanamine
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Overview
Description
(1S)-1-(2-ethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-ethoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. The reaction typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(2-ethoxyphenyl)ethan-1-amine may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient and controlled reduction of the nitro compound to the desired amine. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2-ethoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine
In medicine, (1S)-1-(2-ethoxyphenyl)ethan-1-amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1S)-1-(2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-methoxyphenyl)ethan-1-amine
- (1S)-1-(2-ethoxyphenyl)propan-1-amine
- (1S)-1-(2-ethoxyphenyl)butan-1-amine
Uniqueness
(1S)-1-(2-ethoxyphenyl)ethan-1-amine is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(2-ethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
LMUHGWYMCFSWBA-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](C)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N |
Origin of Product |
United States |
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